molecular formula C17H25N5O4 B5518305 2-{3-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)carbonyl]-5-methyl-1H-pyrazol-1-yl}-N-methylacetamide

2-{3-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)carbonyl]-5-methyl-1H-pyrazol-1-yl}-N-methylacetamide

Cat. No. B5518305
M. Wt: 363.4 g/mol
InChI Key: LNYIQKLEKVNPAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate reactions, such as the unexpected formation of trifluoromethylated pyrazoles from ethyl 2-diazo-4,4,4-trifluoroacetoacetate reacting with N,N-diethylamino-prop-1-yne, leading to a pyrazole through an unusual pathway involving intramolecular cyclisation and a [1,5]-shift (Guillaume et al., 1994). Another synthesis route involves cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives, forming 1,2-diazaspiro[4,4]nona-2,8-diene-6-one derivatives, which then undergo further reactions to yield tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives (Farag et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule is characterized by complex spirocyclic frameworks. For example, the crystal structure analysis of spiroimidazolone-based antagonists shows the molecule's conformation and the spatial arrangement of its cyclic rings, providing insights into its molecular geometry (Demong et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving the compound's framework, such as the spirocyclization of 4,5-diaroyl-1H-pyrrole-2,3-diones with acyclic enamines, lead to derivatives with significant biological activities. These reactions highlight the compound's reactivity and potential for functionalization (Silaichev et al., 2013).

Scientific Research Applications

Radiotracer Development for NOP Receptor Studies

The identification of radiotracers like [(3)H]PF-7191 for the nociceptin opioid peptide (NOP) receptor signifies a breakthrough in receptor occupancy studies. This compound, with its high NOP binding affinity, excellent selectivity, and good brain permeability, underscores the potential of similar compounds in neuropharmacology, particularly for in vivo receptor occupancy measurements and PET imaging (Lei Zhang et al., 2014).

Antimicrobial Agent Synthesis

Research on the synthesis of novel heterocyclic compounds incorporating sulfamoyl moiety showcases the antimicrobial potential of these compounds. The synthesis process reveals how structural variations can lead to compounds with significant antibacterial and antifungal activities, indicating a path for developing new antimicrobial agents (E. Darwish et al., 2014).

Electrophilic Amination and Regioselective Synthesis

Studies on electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane provide insights into the chemical reactivity of spiro-compounds, which are crucial for the synthesis of complex organic molecules. These reactions enable the introduction of amines into various substrates, offering a versatile method for constructing nitrogen-containing compounds (S. Andreae et al., 1992).

Diazaspiro[4.4]nona and Tetrazaspiro[4.5]deca Derivative Synthesis

The synthesis of diazaspiro[4.4]nona and tetrazaspiro[4.5]deca derivatives through cycloaddition reactions and subsequent transformations illustrates the utility of spiro-compounds in creating complex heterocyclic structures. These processes highlight the chemical diversity and potential applications of spiro-compounds in medicinal chemistry and drug design (A. Farag et al., 2008).

properties

IUPAC Name

2-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carbonyl)-5-methylpyrazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4/c1-4-20-11-17(26-16(20)25)5-7-21(8-6-17)15(24)13-9-12(2)22(19-13)10-14(23)18-3/h9H,4-8,10-11H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYIQKLEKVNPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)C3=NN(C(=C3)C)CC(=O)NC)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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